molecular formula C11H10N2O B8419743 2-methyl-6,7-dihydrocyclopenta[e]indazol-8(2H)-one

2-methyl-6,7-dihydrocyclopenta[e]indazol-8(2H)-one

Cat. No. B8419743
M. Wt: 186.21 g/mol
InChI Key: GTOMPKJOQGXWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-6,7-dihydrocyclopenta[e]indazol-8(2H)-one is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-6,7-dihydrocyclopenta[e]indazol-8(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-6,7-dihydrocyclopenta[e]indazol-8(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-methyl-6,7-dihydrocyclopenta[e]indazol-8-one

InChI

InChI=1S/C11H10N2O/c1-13-6-8-9(12-13)4-2-7-3-5-10(14)11(7)8/h2,4,6H,3,5H2,1H3

InChI Key

GTOMPKJOQGXWFE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC3=C2C(=O)CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 60% sodium hydride (145 mg, 3.62 mmol) in tetrahydrofuran (10 mL) were added a solution of methyl 5-(3-methoxy-3-oxopropyl)-2-methyl-2H-indazole-4-carboxylate (500 mg, 1.81 mmol) in tetrahydrofuran (10 mL) and methanol (1 drop), and the mixture was heated under reflux for 3 hr. The reaction solution was concentrated to dryness to give yellow-brown crystals. The obtained crystals were gradually added to 12M hydrochloric acid (5 mL) heated to 100° C., and the mixture was stirred for 4 hr. The reaction solution was neutralized with 8M aqueous sodium hydroxide solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate) to give the title compound (285 mg, yield 85%).
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methyl 5-(3-methoxy-3-oxopropyl)-2-methyl-2H-indazole-4-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.